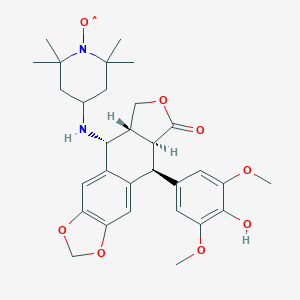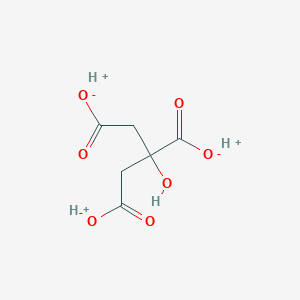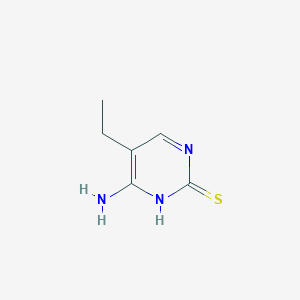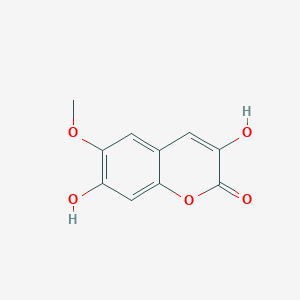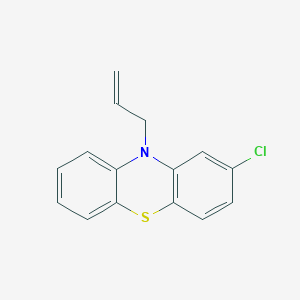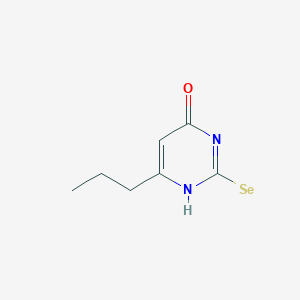
6-Propyl-2-selenouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propyl-2-selenouracil (PSU) is a synthetic compound that belongs to the class of selenouracils. It has been widely studied for its potential therapeutic properties due to its unique chemical structure and biological activity. PSU has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.
Mecanismo De Acción
The exact mechanism of action of 6-Propyl-2-selenouracil is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways. 6-Propyl-2-selenouracil has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It also appears to modulate the activity of various transcription factors and cytokines involved in the regulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
6-Propyl-2-selenouracil has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-Propyl-2-selenouracil has also been shown to exhibit antioxidant properties by reducing the production of reactive oxygen species. In addition, 6-Propyl-2-selenouracil has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Propyl-2-selenouracil is its relatively simple synthesis method, which allows for large-scale production of the compound. 6-Propyl-2-selenouracil is also stable under a range of conditions, making it suitable for use in various experimental setups. However, 6-Propyl-2-selenouracil has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 6-Propyl-2-selenouracil has not been extensively studied in humans, and its safety profile has not been fully established.
Direcciones Futuras
There are several potential future directions for research on 6-Propyl-2-selenouracil. One area of interest is the development of 6-Propyl-2-selenouracil derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 6-Propyl-2-selenouracil's potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Further studies are also needed to establish the safety and efficacy of 6-Propyl-2-selenouracil in humans, which could pave the way for its development as a novel therapeutic agent.
Métodos De Síntesis
6-Propyl-2-selenouracil can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 6-propyl-2-thiouracil with elemental selenium in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure 6-Propyl-2-selenouracil.
Aplicaciones Científicas De Investigación
6-Propyl-2-selenouracil has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties in preclinical studies. 6-Propyl-2-selenouracil has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
126632-05-1 |
|---|---|
Nombre del producto |
6-Propyl-2-selenouracil |
Fórmula molecular |
C7H9N2OSe |
Peso molecular |
216.13 g/mol |
InChI |
InChI=1S/C7H9N2OSe/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H,8,9,10) |
Clave InChI |
ZXJNANZNCFMKTL-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=CC(=O)N=C(N1)[Se] |
SMILES |
CCCC1=CC(=O)NC(=N1)[Se] |
SMILES canónico |
CCCC1=CC(=O)N=C(N1)[Se] |
Sinónimos |
6-propyl-2-selenouracil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



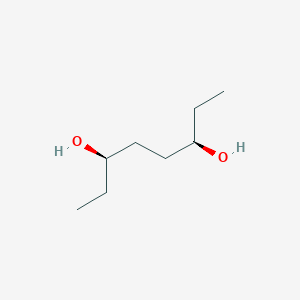
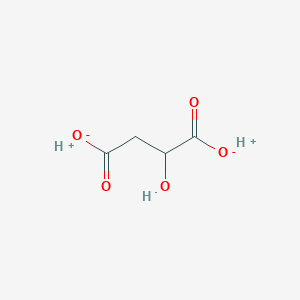
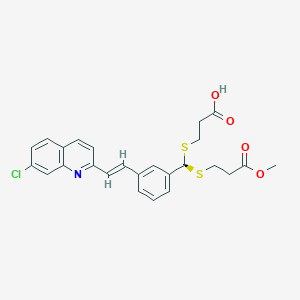
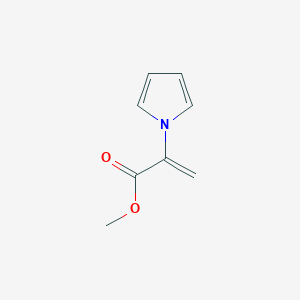
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
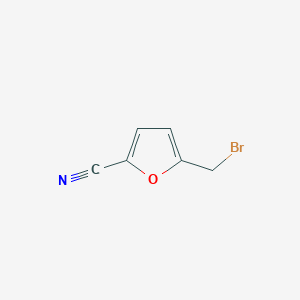
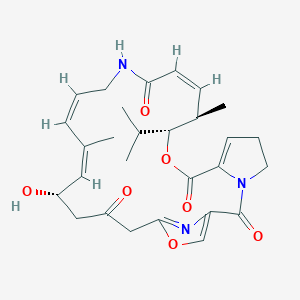
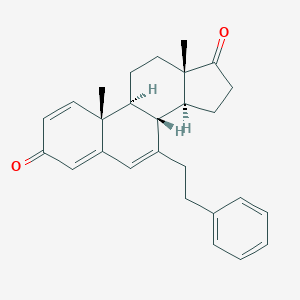
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
